molecular formula C17H19N7O4 B5234073 4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine

4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine

Cat. No.: B5234073
M. Wt: 385.4 g/mol
InChI Key: WHIBHRQRVVBKHZ-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is a complex organic compound that features a quinoline moiety, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Linking the Quinoline and Piperazine Rings: The quinoline and piperazine rings are linked through an ethoxy bridge, which is formed by reacting the quinoline derivative with an ethoxy-containing reagent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with an appropriate reagent, such as phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Reduction of the Nitro Group: 4-{2-[4-(5-Aminoquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine.

    Substitution on the Piperazine Ring: Various alkylated or arylated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Biological Research: The compound can be used as a probe to study the function of specific biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroquinoline N-oxide: Known for its antimicrobial and anticancer properties.

    8-Hydroxy-5-nitroquinoline: Used as an antimicrobial agent.

    3-((2-Fluorophenyl)amino)methyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Exhibits potent anticancer activity.

Uniqueness

4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is unique due to its combination of a quinoline moiety, a piperazine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-[2-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]ethoxy]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O4/c18-16-17(21-28-20-16)27-11-10-22-6-8-23(9-7-22)14-4-3-13(24(25)26)12-2-1-5-19-15(12)14/h1-5H,6-11H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBHRQRVVBKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=NON=C2N)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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